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Compound of Interest

Compound Name: Peganumine A

Cat. No.: B12393176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
structural elucidation of Peganumine A, a novel dimeric 3-carboline alkaloid. Isolated from the
seeds of Peganum harmala, this complex natural product exhibits a unique octacyclic scaffold
and has demonstrated potential as an anticancer lead compound. This document details the
experimental protocols for its isolation and presents a thorough analysis of the spectroscopic
data that were pivotal in determining its intricate molecular architecture.

Spectroscopic Data of Peganumine A

The structural determination of Peganumine A was accomplished through a combination of
advanced spectroscopic techniques. The data obtained from High-Resolution Electrospray
lonization Mass Spectrometry (HRESIMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and
Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Mass Spectrometry

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) was employed to
determine the molecular formula of Peganumine A.
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Parameter Value

lonization Mode Positive
Measured m/z 483.2390 [M+H]*
Molecular Formula C29H30N403
Calculated m/z 483.2391

UV-Visible Spectroscopy

The UV-Vis spectrum of Peganumine A was recorded in methanol and exhibited absorption
maxima characteristic of a 3-carboline chromophore.

Amax (nm) log €
229 4.24
270 0.89
297 1.01

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra of Peganumine A were recorded in DMSO-ds at 600 MHz and
150 MHz, respectively. The detailed chemical shifts and key correlations from 2D NMR
experiments (HSQC, HMBC, H-H COSY, and NOESY) were instrumental in assembling the
complex molecular structure.

Table 1: 1H and 3C NMR Data for Peganumine A (in DMSO-ds)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b12393176?utm_src=pdf-body
https://www.benchchem.com/product/b12393176?utm_src=pdf-body
https://www.benchchem.com/product/b12393176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

No. OH (mult, J, Hz) oC HMBC (*H - *3*C)
1 77.4
2.34 (1H, dd, 10.9,
3a 40.0 1
4.9)
2.45 (1H, dd, 10.9,
3p 1,5
4.9)
2.63 (1H, dd, 11.0,
4a 21.0 5,13
4.9)
2.64 (1H, dd, 11.0,
40 5,13
4.9)
5 109.5
6 120.5
7 7.24 (1H, d, 8.6) 118.2 5,9, 11
8 6.63 (1H, dd, 8.6, 1.6) 108.3 6,9, 10
9 155.4
10 6.93 (1H, d, 1.6) 94.9 6,8,9, 11
11 137.6
13 127.3
14 171.4
15a 1.88 (1H, d, 10.9) 50.4 1', 16, 17
153 2.30 (1H, d, 10.9) 1, 16, 18
16 40.0
17 1.15 (3H, s) 26.8 1,15, 16, 18
18 1.38 (3H, s) 26.0 1, 15, 16, 17
1 78.8
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4.00 (1H, dd, 12.6,

3 57 35.6 1,5

3B 3.09 (1H, td, 12.6, 4.4)

" 2.70 (1H, ddd, 15.1, 205 25
12.6, 5.7)

o 2.90 (1H, dd, 15.1, 5 13
4.4)

5 111.3

6 120.4

7 7.38 (1H, d, 8.6) 119.0 5,9, 11’

8 6.70 (1H, dd, 8.6, 1.8)  109.1

o 156.1

10’ 6.87 (1H, d, 1.8) 94.7 6,8, 9,11’

11’ 137.5

13’ 125.7

12-NH 11.25 (1H, br.s) 5,6, 11, 13

12'-NH 10.77 (1H, br.s) 5, 6, 11, 13'

9-OCHs 3.78 (3H, s) 55.2 9

9'-OCHs 3.77 (3H, s) 55.2 o

Experimental Protocols
Isolation of Peganumine A

Peganumine A was isolated from the seeds of Peganum harmala. The following protocol
outlines the extraction and purification process:

» Extraction: The air-dried and powdered seeds of Peganum harmala were extracted with 95%
ethanol. The resulting extract was then suspended in a 2% HCI aqueous solution and
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partitioned with ethyl acetate to remove non-alkaloidal constituents.

Alkaloid Fractionation: The acidic aqueous layer was basified with Na2COs to a pH of 9-10
and subsequently extracted with dichloromethane to yield the crude alkaloids.

Chromatographic Separation: The crude alkaloid mixture was subjected to silica gel column
chromatography using a dichloromethane/methanol gradient (from 1:0 to 0:1) to afford nine
primary fractions (Fr. A—Fr. I).

Purification of Fraction B: Fraction B, which was eluted with 100:1
dichloromethane/methanol, was further chromatographed on a silica gel column with a
dichloromethane/acetone gradient (from 1:0 to 0:1) to yield six subfractions (Fr. B1-Fr. B6).

Further Purification: Subfraction B3 was separated by ODS column chromatography using a
70:30 methanol/water eluent.

Final Purification: The final purification was achieved by preparative HPLC on a YMC C-18
column with 80:20 methanol/water as the mobile phase to yield Peganumine A as a white
amorphous powder.

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra were acquired on a Bruker Avance 600 MHz
spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (DMSO-de:
O0H 2.50 and &C 39.5).

Mass Spectrometry: HRESIMS data were obtained on a Bruker Daltonics microTOF-Q mass
spectrometer.

UV-Vis Spectroscopy: UV spectra were recorded on a Shimadzu-2201 spectrophotometer in
methanol.

Circular Dichroism: CD spectra were measured on an automatic polarimeter in methanol.

Structural Elucidation Workflow

The determination of the complex structure of Peganumine A involved a logical progression of

analytical techniques. The workflow, from initial characterization to the final assignment of
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stereochemistry, is depicted below.

Initial Characterization

HRESIMS

Molecular Formula Chromophore

Planar Structure Determination

13C_NMR

2D NMR
(COSY, HSQC, HMBC)

Planar Structure

hemistry Determination

elative Stereochemistry

X-ray Crystallography

Absolute Stereochemistry

Circular Dichroism

Final Structure

Peganumine A Structure
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Structural Elucidation Workflow for Peganumine A

Conclusion

The structural elucidation of Peganumine A represents a significant achievement in natural
product chemistry. The comprehensive application of modern spectroscopic techniques,
coupled with meticulous isolation procedures, has unveiled a novel and complex molecular
architecture. The detailed data and protocols presented in this guide are intended to serve as a
valuable resource for researchers in the fields of natural product chemistry, medicinal
chemistry, and drug development, facilitating further investigation into the therapeutic potential
of this intriguing molecule.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Peganumine A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393176#spectroscopic-data-and-structural-
elucidation-of-peganumine-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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